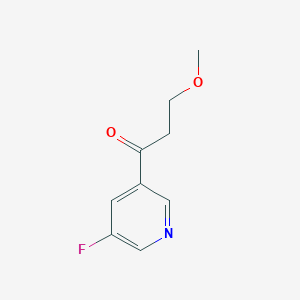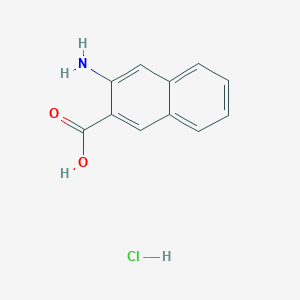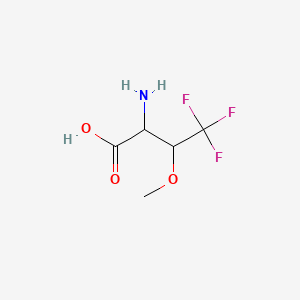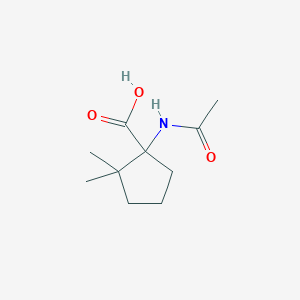
1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of an acetamido group and a carboxylic acid group attached to a cyclopentane ring with two methyl groups at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 2,2-dimethylcyclopentane-1-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylcyclopentane-1-carboxylic acid: Lacks the acetamido group but shares the cyclopentane ring structure.
1-Acetamido-2-methylcyclopentane-1-carboxylic acid: Similar structure but with only one methyl group at the 2-position.
Uniqueness
1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both the acetamido and carboxylic acid groups on a cyclopentane ring with two methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-acetamido-2,2-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-10(8(13)14)6-4-5-9(10,2)3/h4-6H2,1-3H3,(H,11,12)(H,13,14) |
Clave InChI |
YQYFRMJGYFYTQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1(CCCC1(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


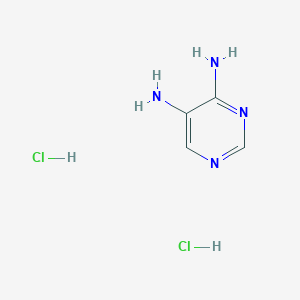
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)


![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
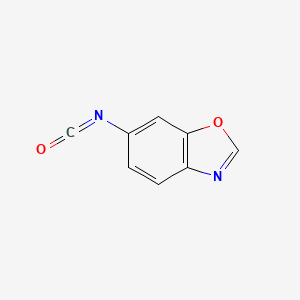
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
